molecular formula C13H13NO3 B12045420 Ethyl 5-formyl-1H-indole-1-acetate CAS No. 219685-10-6

Ethyl 5-formyl-1H-indole-1-acetate

Cat. No.: B12045420
CAS No.: 219685-10-6
M. Wt: 231.25 g/mol
InChI Key: PVRJHMKNUYHGRJ-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-indole-1-acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring substituted with an ethyl ester and a formyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-formyl-1H-indole-1-acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1H-indole-1-acetate is primarily related to its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .

Biological Activity

Ethyl 5-formyl-1H-indole-1-acetate is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Indole derivatives, including this compound, interact with various biological targets, leading to multiple pharmacological effects. The primary mechanisms include:

  • Receptor Binding : Indole derivatives often exhibit high affinity for several receptors, which can modulate various biochemical pathways and contribute to their therapeutic effects.
  • Antioxidant Activity : These compounds are known to possess antioxidant properties, helping to mitigate oxidative stress in biological systems .
  • Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases .

Biological Activities

The biological activities associated with this compound and similar indole derivatives include:

  • Antiviral Activity : Indoles have been studied for their ability to inhibit viral replication, particularly in the context of HIV and other viruses. Some derivatives have demonstrated significant efficacy in cell-based assays .
  • Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that these compounds can disrupt cell cycle progression in cancer cells, leading to increased apoptosis .
  • Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of HIV replication in vitro
AnticancerInduction of apoptosis in A-549 cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels in treated models

Detailed Research Findings

  • Antiviral Studies : A study evaluated the antiviral activity of various indole derivatives against HIV. This compound showed promising results, significantly reducing viral load in treated cells compared to controls .
  • Anticancer Mechanism : In a recent investigation, this compound was tested on A-549 lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : The compound was assessed for its antimicrobial properties against several bacterial strains. It exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Properties

CAS No.

219685-10-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(5-formylindol-1-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-6-5-11-7-10(9-15)3-4-12(11)14/h3-7,9H,2,8H2,1H3

InChI Key

PVRJHMKNUYHGRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=CC(=C2)C=O

Origin of Product

United States

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